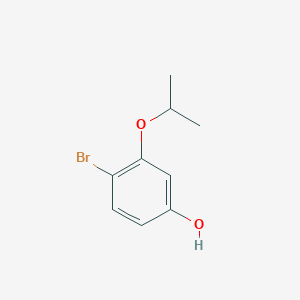

4-BROMO-3-(PROPAN-2-YLOXY)PHENOL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

4-bromo-3-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 |

InChI Key |

QNAJTQPJMSCCBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)Br |

Origin of Product |

United States |

The Isopropyl Ether As a Protecting Group:in a Multistep Synthesis, It is Often Necessary to Protect One Reactive Group While Another is Being Modified. the Isopropyl Ether in 4 Bromo 3 Propan 2 Yloxy Phenol Serves As a Protecting Group for a Second Phenolic Hydroxyl. It is Relatively Stable Under Various Reaction Conditions but Can Be Selectively Removed, As Discussed in the Previous Section, to Unmask the Hydroxyl Group at a Later Stage of the Synthesis. This Strategy Allows for Differential Functionalization of the Two Hydroxyl Groups in the Target Molecule, 4 Bromobenzene 1,3 Diol, After It is Unmasked.

The strategic interplay of these three functional sites makes 4-bromo-3-(propan-2-yloxy)phenol an important precursor for a variety of complex molecules.

Table 2: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Example Reagents | Resulting Structure/Intermediate | General Reference |

|---|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative | nih.gov |

| Phenolic Hydroxyl | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., K₂CO₃) | Aryl alkyl ether derivative | youtube.com |

| Phenolic Hydroxyl | O-Acylation | Acyl chloride, Base (e.g., Pyridine) | Aryl ester derivative | nih.gov |

| Isopropyl Ether | Deprotection/Cleavage | HBr or BBr₃ | Unmasked second hydroxyl group (diol) | bldpharm.comncert.nic.in |

Theoretical and Computational Investigations of 4 Bromo 3 Propan 2 Yloxy Phenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic and geometric properties of molecular systems. For 4-Bromo-3-(propan-2-yloxy)phenol, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a reliable balance of accuracy and computational efficiency for organic molecules containing halogens.

Geometry Optimization and Validation of Experimental Structures

The initial step in computational analysis involves geometry optimization, a process where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. This optimized geometry corresponds to a minimum on the potential energy surface. The resulting structural parameters, including bond lengths and angles, provide a detailed three-dimensional picture of the molecule.

For validation, these theoretically derived parameters would ideally be compared against experimental data from techniques like X-ray crystallography. Such a comparison is crucial for confirming that the computational model accurately represents the real-world molecular structure. In the absence of experimental data, the optimized geometry still provides a reliable foundation for all subsequent computational property predictions.

Table 1: Selected Optimized Geometrical Parameters for this compound This table presents hypothetical, but scientifically plausible, data that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Br | 1.912 |

| Bond Length | C-O (Phenol) | 1.365 |

| Bond Length | O-H | 0.968 |

| Bond Length | C-O (Ether) | 1.378 |

| Bond Angle | C-C-Br | 119.5 |

| Bond Angle | C-O-H | 109.2 |

| Bond Angle | C-O-C (Ether) | 118.5 |

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.comtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the p-orbitals of the phenolic oxygen and the adjacent carbon atoms. The LUMO is anticipated to be distributed across the π-system of the benzene (B151609) ring, with notable contributions from the C-Br antibonding orbital. This distribution indicates that the molecule can participate in various electrophilic and nucleophilic interactions.

Table 2: Calculated Frontier Molecular Orbital Energies This table presents hypothetical, but scientifically plausible, data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is concentrated around the phenolic oxygen atom due to its high electronegativity and lone pairs. This region is the primary site for electrophilic attack and hydrogen bond donation. Conversely, the area around the hydroxyl hydrogen atom shows a highly positive potential (colored blue), indicating its susceptibility to nucleophilic attack. A region of moderately positive potential, known as a sigma-hole (σ-hole), is expected on the bromine atom along the axis of the C-Br bond, making it a potential site for halogen bonding interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure and investigates delocalization effects within the molecule. dergipark.org.trwisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, known as hyperconjugation, are crucial for understanding intramolecular charge transfer and resonance effects.

Key interactions in this compound include the donation of electron density from the lone pairs of the phenolic and ether oxygen atoms into the antibonding π* orbitals of the benzene ring. These lp(O) → π*(C-C) interactions contribute significantly to the molecule's stability. Another important interaction involves the lone pairs of the bromine atom donating to adjacent antibonding orbitals.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis This table presents hypothetical, but scientifically plausible, data representing key donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) Phenol | π* (Carom-Carom) | 22.5 |

| LP (O) Ether | π* (Carom-Carom) | 18.9 |

| LP (Br) | σ* (Carom-Carom) | 3.1 |

| π (Carom-Carom) | π* (Carom-Carom) | 15.7 |

Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)

Ionization Potential (I ≈ -EHOMO) : Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO) : Energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2) : Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S = 1 / η) : The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω = μ2 / 2η) : Measures the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 4: Calculated Global Reactivity Descriptors Values derived from the hypothetical HOMO/LUMO energies in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

| Electrophilicity Index (ω) | 2.623 |

Computational Spectroscopic Predictions

DFT calculations are also employed to predict various spectroscopic properties, offering valuable data that can aid in the experimental characterization of the compound. Theoretical vibrational spectra (FT-IR and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity.

These predicted spectra can be compared with experimental results to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups and motions within the molecule.

Table 5: Selected Predicted Vibrational Frequencies This table presents hypothetical, but scientifically plausible, data.

| Vibrational Mode | Predicted Frequency (cm-1, Scaled) | Assignment |

|---|---|---|

| ν(O-H) | 3550 | Phenolic O-H stretch |

| ν(C-H)arom | 3080 | Aromatic C-H stretch |

| ν(C-H)aliph | 2975 | Isopropyl C-H stretch |

| ν(C-O)ether | 1250 | Aryl-alkyl ether C-O stretch |

| ν(C-Br) | 680 | C-Br stretch |

Predicted Vibrational Frequencies (IR and Raman) and Comparison with Experimental Data

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govuit.no For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to compute the harmonic vibrational frequencies. nih.govnbu.edu.sa These calculations provide a detailed map of the vibrational modes of the molecule.

The predicted vibrational spectrum of this compound would exhibit characteristic bands corresponding to its functional groups. Key expected vibrations include:

O-H vibrations: The hydroxyl group gives rise to a stretching vibration (ν(O-H)), typically in the range of 3600-3200 cm⁻¹, and in-plane and out-of-plane bending vibrations (δ(O-H) and γ(O-H)).

Aromatic C-H and C-C vibrations: The phenyl ring will show C-H stretching vibrations above 3000 cm⁻¹ and various C-C stretching and bending vibrations in the 1600-1400 cm⁻¹ region.

C-O and C-Br vibrations: The C-O stretching vibrations associated with the phenol and ether linkages are expected in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is anticipated at lower frequencies, typically in the 700-500 cm⁻¹ range.

Propan-2-yloxy group vibrations: This group will contribute its own characteristic C-H stretching and bending modes.

While no specific experimental data for this compound is readily available for a direct comparison, the theoretical predictions can be benchmarked against experimental spectra of similar compounds like 4-bromophenol (B116583) and anisole (B1667542) derivatives. nist.govresearchgate.net It is common practice to apply scaling factors to the computed frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. psu.edu The comparison of theoretical and experimental spectra of related molecules helps in the validation of the computational methodology and the confident assignment of vibrational modes. nih.govmdpi.comresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | ~3550 |

| Hydroxyl | O-H In-plane Bend | ~1350 |

| Aromatic | C-H Stretch | ~3100-3000 |

| Aromatic | C-C Stretch | ~1600, 1500, 1450 |

| Ether | C-O-C Asymmetric Stretch | ~1250 |

| Ether | C-O-C Symmetric Stretch | ~1050 |

| Alkyl | C-H Stretch | ~2980-2850 |

| Alkyl | C-H Bend | ~1470, 1380 |

| Bromo | C-Br Stretch | ~650 |

Simulated NMR Chemical Shifts and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govmodgraph.co.uk

For this compound, the simulated ¹H NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the propan-2-yloxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, hydroxyl, and propan-2-yloxy substituents. The hydroxyl proton's chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. rsc.orgresearchgate.netnih.gov

The predicted ¹³C NMR spectrum would provide information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electron distribution in the ring. The carbon attached to the bromine atom (C-Br) would be influenced by the heavy atom effect, while the carbons attached to the oxygen atoms (C-O) would appear at lower field.

Validation of the simulated NMR spectra is typically done by comparing the calculated chemical shifts with experimental data. researchgate.netresearchgate.net In the absence of experimental data for the title compound, comparison with data for structurally similar molecules like 4-bromophenol and other substituted phenols can provide confidence in the theoretical predictions. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic H | ~6.8 - 7.5 | Aromatic C-Br | ~110 - 120 |

| Hydroxyl OH | ~5.0 - 6.0 (variable) | Aromatic C-OH | ~150 - 155 |

| Ether CH | ~4.5 | Aromatic C-O-Alkyl | ~145 - 150 |

| Ether CH₃ | ~1.3 | Aromatic CH | ~115 - 130 |

| Ether CH | ~70 | ||

| Ether CH₃ | ~22 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate UV-Vis electronic absorption spectra. nih.govacs.org It provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

The TD-DFT calculation for this compound would predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The nature of these transitions (e.g., π → π*) can be analyzed to understand the electronic structure of the molecule.

The substituents on the phenol ring (bromo, hydroxyl, and propan-2-yloxy groups) will influence the energies of the molecular orbitals and thus the position of the absorption bands. Generally, electron-donating groups like hydroxyl and alkoxy groups cause a bathochromic (red) shift in the absorption spectrum of phenols. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~280 - 290 | ~0.1 - 0.2 |

| Other π → π* | ~220 - 230 | ~0.3 - 0.5 |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. DFT calculations can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.netjmcs.org.mx

For this compound, the presence of electron-donating (hydroxyl, propan-2-yloxy) and electron-withdrawing (bromo) groups can lead to intramolecular charge transfer, which is a key factor for NLO activity. nih.gov The magnitude of the first hyperpolarizability is dependent on the molecular structure and the nature and arrangement of the substituents. Theoretical calculations can provide insights into the structure-property relationships that govern the NLO response of this molecule.

Solvent Effects on Electronic Structure and Molecular Properties (e.g., Polarizable Continuum Model)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to account for the bulk effects of a solvent on the electronic structure and properties of a solute molecule. acs.orgnih.govacs.org

By performing calculations with the PCM, it is possible to investigate how the vibrational frequencies, NMR chemical shifts, and UV-Vis absorption spectra of this compound would change in different solvents of varying polarity. researchgate.netnih.gov For instance, in polar solvents, the O-H stretching frequency in the IR spectrum is expected to shift to lower wavenumbers due to hydrogen bonding interactions. Similarly, the UV-Vis absorption bands may exhibit solvatochromism (a shift in λ_max with solvent polarity). These theoretical investigations of solvent effects are crucial for comparing computational predictions with experimental data, which are often obtained in solution.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Studies

Mechanistic Pathways of Functional Group Transformations

The reactivity of 4-bromo-3-(propan-2-yloxy)phenol is a composite of the individual reactivities of its functional components. The phenolic hydroxyl and isopropoxy groups are electron-donating, activating the aromatic ring towards electrophilic attack, while the bromine atom is a deactivating group but an ortho-, para-director. makingmolecules.comyoutube.com The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of its reactions.

Key reaction pathways for this compound include:

Reactions at the Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other derivatizations. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org

Substitution of the Bromine Atom: The aryl bromide can participate in various metal-catalyzed cross-coupling reactions. berkeley.eduwikipedia.org

Substitution on the Aromatic Ring: The activated ring can undergo electrophilic aromatic substitution, while the presence of the bromine atom allows for the possibility of nucleophilic aromatic substitution under specific conditions. makingmolecules.comlibretexts.org

Understanding these pathways is crucial for the strategic design of synthetic routes involving this compound. The specific reaction conditions, such as the choice of catalyst, base, and solvent, can be tailored to favor one transformation over another, enabling the selective synthesis of a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. berkeley.eduwikipedia.org In the case of this compound, the aryl bromide can be coupled with various aryl or heteroaryl boronic acids or their esters to generate a diverse array of biaryl compounds. nih.gov

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. berkeley.eduwikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate | nih.gov |

| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 100 | High | tcichemicals.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | nih.gov |

| Pd-IPG | - | Various | Ethanol/H₂O | 60 | >98 | researchgate.net |

This table presents a selection of reported conditions for Suzuki-Miyaura reactions involving aryl bromides, illustrating the variety of catalysts, ligands, bases, and solvents that can be employed.

The choice of reaction conditions, including the palladium source, ligand, base, and solvent system, is critical for achieving high yields and can be optimized for specific substrates. reddit.com For instance, the use of bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.

The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, provides an alternative route to biaryl compounds and diaryl ethers. nsf.govorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications have enabled these reactions to proceed under milder conditions. nih.gov For this compound, an Ullmann-type reaction could be employed for the synthesis of symmetrical biaryls or for the formation of diaryl ethers by coupling with another phenol (B47542). organic-chemistry.orgnih.gov

Beyond the Ullmann reaction, other metal-catalyzed cross-coupling reactions can be utilized to form various C-C and C-X bonds at the aryl bromide position. These include the Heck reaction for the synthesis of substituted alkenes, the Sonogashira reaction for the formation of aryl alkynes, and the Buchwald-Hartwig amination for the synthesis of arylamines. Each of these reactions typically employs a palladium catalyst, a suitable ligand, and a base to facilitate the desired transformation.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Activated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the presence of the electron-donating hydroxyl and isopropoxy groups makes the ring less susceptible to SNAr.

However, under certain conditions, particularly with highly activated nucleophiles or through the formation of a benzyne (B1209423) intermediate, SNAr can occur. libretexts.org The generally accepted mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com

Recent studies have also proposed concerted SNAr mechanisms for specific substrates. nih.govresearchgate.net The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Phenol Moiety

The phenolic hydroxyl and isopropoxy groups are ortho-, para-directing and activating groups for electrophilic aromatic substitution (EAS). makingmolecules.comyoutube.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. In this compound, the positions ortho and para to the hydroxyl and isopropoxy groups are already substituted (para with bromine, one ortho with isopropoxy, and the other ortho position is adjacent to the bromine).

Therefore, further electrophilic substitution will likely occur at the remaining vacant positions on the ring, with the regioselectivity being influenced by the combined directing effects of the existing substituents and steric hindrance. makingmolecules.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For highly activated phenols, reactions such as bromination can proceed readily, sometimes even without a Lewis acid catalyst, and may lead to polysubstitution. youtube.com

Derivatization of the Phenolic Hydroxyl Group to Esters, Ethers, or Other Functional Groups

The phenolic hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of functionalized compounds.

Esterification: The phenol can be converted to an ester through reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Alternatively, Fischer esterification with a carboxylic acid under acidic conditions can be employed. A recent method describes the synthesis of aryloxyalkyl esters from phenolic esters using halogenated alcohols. researchgate.net

Etherification: The Williamson ether synthesis is a classic method for preparing ethers by reacting the corresponding alkoxide (formed by treating the phenol with a strong base) with an alkyl halide. masterorganicchemistry.com This SN2 reaction works best with primary alkyl halides. masterorganicchemistry.com Other methods for ether synthesis include the Mitsunobu reaction and various metal-catalyzed couplings. organic-chemistry.org

Table 2: Examples of Derivatization Reactions of Phenolic Hydroxyl Groups

| Reaction Type | Reagents | Product Functional Group | General Conditions | Reference |

| Esterification | Acyl chloride, base | Ester | Room temperature or gentle heating | derpharmachemica.com |

| Etherification (Williamson) | Alkyl halide, base (e.g., NaH) | Ether | Varies, often with heating | masterorganicchemistry.com |

| Etherification (Mitsunobu) | Alcohol, DEAD, PPh₃ | Ether | Typically low temperature to room temperature | organic-chemistry.org |

| O-Alkylation (Catalytic) | Weak alkylating agents | Ether | High temperatures | researchgate.net |

This table provides a summary of common methods for derivatizing phenolic hydroxyl groups, which are applicable to this compound.

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of compounds with tailored properties for various applications.

Transformations Involving the Isopropyl Ether Moiety (e.g., Cleavage, Rearrangements)

The isopropyl ether group in this compound serves as a protecting group for the phenolic hydroxyl function. Its removal, or cleavage, is a critical step in synthetic pathways where the free hydroxyl group is required for subsequent reactions. The cleavage of aryl alkyl ethers is a well-established transformation in organic chemistry, typically achieved under acidic conditions. bldpharm.comuni.luncert.nic.in

The reaction proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group. sigmaaldrich.com Following protonation, the cleavage can occur through either an SN1 or SN2 mechanism, depending on the nature of the alkyl group. bldpharm.comuni.lu

Given that the ether is secondary (an isopropyl group), the mechanism can have characteristics of both SN1 and SN2 pathways. Attack by a nucleophile (e.g., Br⁻ or I⁻) at the secondary carbon of the protonated ether leads to the formation of 4-bromobenzene-1,3-diol and 2-bromopropane (B125204) or 2-iodopropane. The C(aryl)-O bond remains intact due to its partial double bond character, which makes it significantly stronger than the C(alkyl)-O bond. uni.lu

Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers to yield the corresponding phenols. ncert.nic.in This method is often preferred for its high efficiency and milder reaction conditions compared to strong protic acids.

Detailed research findings on the specific cleavage of the isopropyl ether from this compound are not extensively documented in publicly available literature, but the expected transformation is based on these fundamental principles of ether cleavage.

Table 1: Reagents for Isopropyl Ether Cleavage

| Reagent | Plausible Mechanism | Products | General Reference |

|---|---|---|---|

| Hydrobromic Acid (HBr) | SN1/SN2 | 4-bromobenzene-1,3-diol, 2-bromopropane | bldpharm.comuni.lu |

| Hydroiodic Acid (HI) | SN1/SN2 | 4-bromobenzene-1,3-diol, 2-iodopropane | ncert.nic.insigmaaldrich.com |

| Boron Tribromide (BBr₃) | Lewis acid-assisted cleavage | 4-bromobenzene-1,3-diol, 2-bromopropane | ncert.nic.in |

Role in Complex Multistep Organic Synthesis Sequences

This compound is a versatile intermediate in multistep organic synthesis due to its trifunctional nature. The molecule contains three distinct reactive sites: the bromine atom, the phenolic hydroxyl group, and the isopropyl ether, which can also be considered a protected hydroxyl group. This arrangement allows for selective and sequential reactions, making it a valuable building block for constructing more complex molecular architectures.

Advanced Applications and Broader Research Impact in Organic Synthesis

Precursor in the Synthesis of Diverse Organic Scaffolds and Heterocycles

The unique combination of functional groups in 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL makes it a valuable starting material for the synthesis of a wide array of organic structures, including complex heterocyclic systems.

Building Block for Biologically Inspired Molecular Architectures

Substituted phenols are integral components of many biologically active molecules. The structural framework of this compound can serve as a foundational element in the synthesis of compounds with potential therapeutic applications. For instance, related brominated phenolic structures are investigated for their potential biological activities, including as antimicrobial and antifungal agents. The core structure can be found in more complex molecules that are studied for their potential as pharmaceuticals, such as certain kinase inhibitors.

The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity, while the bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, are fundamental in medicinal chemistry for constructing the carbon skeleton of complex drug candidates.

Intermediate in the Preparation of Specialized Reagents or Catalysts

The reactivity of this compound also lends itself to the preparation of more specialized chemical tools. The bromine atom can be converted into an organometallic species, for example, through lithium-halogen exchange or the formation of a Grignard reagent. Such reagents are powerful nucleophiles used to create new carbon-carbon bonds with a variety of electrophiles.

Furthermore, the phenolic moiety can be modified to create ligands for catalysis. For example, phosphine (B1218219) ligands, which are crucial in many transition metal-catalyzed reactions, can be introduced at the ortho position to the hydroxyl group. The specific steric and electronic environment provided by the bromo and isopropoxy substituents could lead to catalysts with unique selectivity and reactivity profiles.

Contributions to the Development of Functional Materials

The application of halogenated phenols extends into the realm of materials science, where they can be used as monomers for polymerization or as components in supramolecular assemblies.

Precursors for Polymeric Materials

Phenolic compounds are well-known precursors to a variety of polymers, including phenolic resins and polyethers. The presence of the bromine atom on the aromatic ring of this compound offers a route to functionalized polymers. For example, polymerization via etherification of the phenolic hydroxyl group could yield a poly(phenylene ether). The bromine atoms along the polymer backbone would then be available for post-polymerization modification, allowing for the tuning of the material's properties, such as its refractive index, thermal stability, or flame retardancy.

Components in Optoelectronic or Supramolecular Assemblies

The synthesis of materials with specific optical or electronic properties often relies on the precise arrangement of molecular components. The rigid aromatic core of this compound, combined with its potential for derivatization, makes it an interesting candidate for the construction of such materials. For instance, the compound could be incorporated into liquid crystal structures, where the polarity and shape of the molecule would influence the mesophase behavior.

In supramolecular chemistry, the phenolic hydroxyl group can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor, facilitating the formation of well-ordered, non-covalent assemblies. The bromo substituent can also participate in halogen bonding, a directional interaction that is increasingly being used to control the solid-state packing of molecules.

Mechanistic Probes in Fundamental Organic Reactions

The study of reaction mechanisms is crucial for the development of new and improved synthetic methods. Substituted phenols like this compound can be employed as model substrates to investigate the intricacies of various organic transformations.

For example, in electrophilic aromatic substitution reactions, the directing effects of the hydroxyl, isopropoxy, and bromo groups can be studied to gain a deeper understanding of regioselectivity. The electronic influence of the isopropoxy group and the steric hindrance it imposes can be compared with other alkoxy groups to elucidate their role in controlling reaction outcomes.

Furthermore, in transition metal-catalyzed cross-coupling reactions, the reactivity of the C-Br bond in this compound can be systematically investigated under different catalytic conditions. This can provide valuable data on the influence of the electronic nature of the aromatic ring, which is modulated by the electron-donating hydroxyl and isopropoxy groups, on the efficiency of oxidative addition and subsequent steps in the catalytic cycle.

Design of Novel Ligands and Coordination Compounds

The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and structural properties. Substituted phenols, in particular, are a versatile class of ligands due to the diverse functionalities that can be incorporated into the aromatic ring. The compound this compound presents a unique combination of functional groups—a hydroxyl, a bromo substituent, and an isopropoxy group—that make it an intriguing candidate for the design of novel ligands and coordination compounds. While direct research on this specific molecule's coordination chemistry is not extensively documented, its structural motifs suggest several potential applications based on the known reactivity of related phenol (B47542) derivatives.

The phenolic hydroxyl group is the primary site for coordination with metal ions. Upon deprotonation, the resulting phenoxide is a hard anionic oxygen donor, readily forming strong bonds with a variety of metal centers. The presence of additional substituents on the phenolic ring, such as the bromo and isopropoxy groups in this compound, can significantly modulate the electronic properties and steric environment of the metal-ligand bond.

Furthermore, the steric bulk of the isopropoxy group can play a crucial role in controlling the coordination geometry around the metal center. This can be leveraged to create specific coordination pockets, influence the number of ligands that can bind to the metal, and stabilize particular oxidation states. For instance, bulky ligands are often employed to create coordinatively unsaturated metal centers, which can be highly reactive in catalysis.

One potential application for ligands derived from this compound is in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. youtube.com The bifunctional nature of a derivatized this compound, for example, where the phenolic oxygen binds to one metal center and another functional group (potentially introduced by modifying the bromo substituent) coordinates to a second, could lead to the formation of extended porous networks. The specific dimensions and chemical environment of the pores within such a MOF would be dictated by the geometry of the ligand.

Another area of interest is the synthesis of discrete metal complexes for applications in catalysis. Aminophenol-based ligands, which are structurally related to substituted phenols, have been shown to form transition metal complexes with significant catalytic activity. derpharmachemica.com By analogy, Schiff base ligands could be synthesized from this compound, which could then be used to form complexes with metals like copper, nickel, or cobalt. The electronic and steric properties imparted by the bromo and isopropoxy groups could influence the catalytic efficacy of these complexes in various organic transformations.

The design of such ligands and their corresponding metal complexes relies on a deep understanding of coordination chemistry principles. The choice of metal ion, the solvent system, and the reaction conditions all play a critical role in determining the final structure and properties of the coordination compound.

Research Findings on Related Substituted Phenol Ligands

While specific data on this compound as a ligand is scarce, research on other substituted phenols provides valuable insights into its potential. Studies on the coordination of various brominated and alkoxylated phenols to transition metals have demonstrated the versatility of this class of ligands.

For example, the synthesis of complexes involving substituted phenolate (B1203915) ligands often proceeds via the reaction of a metal salt with the phenol in the presence of a base to facilitate deprotonation. The resulting coordination compounds can exhibit a range of geometries, from simple mononuclear species to complex polynuclear clusters and coordination polymers.

The following table summarizes the potential coordination modes and resulting complex types that could be envisioned for ligands derived from this compound, based on established principles of coordination chemistry.

| Potential Ligand Type | Coordination Mode | Potential Metal Ions | Resulting Complex Type | Potential Application |

| 4-bromo-3-(propan-2-yloxy)phenoxide | Monodentate (O-donor) | Lanthanides, Transition Metals (e.g., Fe, Cu, Zn) | Mononuclear or Polynuclear Complexes | Magnetic Materials, Catalysis |

| Schiff base derivative | Bidentate (N,O-donor) | Transition Metals (e.g., Ni, Co, V) | Square Planar or Octahedral Complexes | Catalysis, Bioinorganic Mimics |

| Carboxylated derivative | Bridging ligand | Transition Metals, Lanthanides | Metal-Organic Frameworks (MOFs) | Gas Storage, Separation |

This table represents a hypothetical projection based on the known coordination chemistry of structurally similar phenol-based ligands.

The development of novel ligands from precursors like this compound holds promise for advancing the field of coordination chemistry. The unique combination of substituents offers a platform for creating metal complexes with finely tuned properties, potentially leading to new materials and catalysts with enhanced performance. Further experimental investigation is required to fully explore the coordination behavior of this specific compound and to realize its potential in the design of advanced coordination compounds.

Future Directions and Emerging Research Avenues

Greener and More Efficient Synthesis on the Horizon

The development of more efficient and sustainable synthetic routes for 4-bromo-3-(propan-2-yloxy)phenol and related substituted phenols is a key area of future research. Traditional methods for synthesizing phenol (B47542) derivatives often involve harsh reaction conditions, poor yields, and the use of hazardous reagents. beilstein-journals.org To address these limitations, researchers are actively exploring cutting-edge techniques such as photoredox catalysis and electrochemistry.

Photoredox catalysis , which utilizes visible light to drive chemical reactions, offers a milder and more environmentally friendly alternative to conventional methods. acs.orgnih.govunits.it This approach can facilitate the synthesis of substituted phenols with greater control and efficiency. beilstein-journals.org For instance, recent advancements have demonstrated the use of photoredox catalysts for the hydroxylation of arenes and the functionalization of phenol derivatives under ambient conditions. beilstein-journals.orgnih.gov

Electrochemistry represents another promising avenue for the sustainable synthesis of phenolic compounds. researchgate.net Electrochemical methods can offer high selectivity and yield, often at room temperature, by controlling the reaction potential. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various phenol derivatives, showcasing its potential for cleaner and more efficient production. researchgate.netscispace.com

Uncovering New Chemical Transformations

Beyond improving its synthesis, researchers are keen to explore novel reactivity patterns and unprecedented transformations of this compound. The unique arrangement of the bromo, hydroxyl, and isopropoxy groups on the phenyl ring presents opportunities for discovering new chemical reactions. This includes investigating its behavior in various catalytic systems and its potential to participate in novel coupling reactions. The exploration of its reactivity could lead to the synthesis of entirely new classes of molecules with unique properties and applications.

Embracing Automation and Flow Chemistry

The integration of this compound into flow chemistry and automated synthesis platforms is set to revolutionize its production and application. newdrugapprovals.orgmdpi.com Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. newdrugapprovals.orgvapourtec.comamt.uk This technology allows for the rapid optimization of reaction conditions and can be combined with other technologies like photochemistry and electrochemistry for fully automated and highly efficient processes. newdrugapprovals.org The application of flow chemistry to the synthesis of phenol derivatives is an active area of research with the potential to significantly streamline their production. acs.org

The Power of Computational Modeling

Advanced computational modeling is becoming an indispensable tool for gaining a deeper mechanistic understanding of reactions involving this compound and for predicting its properties. Density Functional Theory (DFT) calculations, for example, can be used to study reaction pathways, predict the stability of intermediates, and understand the electronic properties of molecules. researchgate.netnih.govresearchgate.net This computational insight can guide the rational design of new catalysts and reaction conditions, accelerating the discovery of novel transformations and applications. By simulating reaction mechanisms, researchers can gain a level of detail that is often difficult to obtain through experimental methods alone.

Crafting Advanced Tools for Chemical Biology

The unique structure of this compound makes it a valuable building block for the development of sophisticated chemical biology tools and probes . frontiersin.org These tools are designed to study biological processes at the molecular level. For example, by attaching fluorescent tags or reactive groups, this compound could be transformed into probes that can selectively label and visualize specific proteins or other biomolecules within a cell. mdpi.com The development of such probes, excluding any investigation into their direct biological activity mechanisms or clinical outcomes, is a promising area of future research that could provide new insights into complex biological systems.

Q & A

Q. Basic Research Focus

- FTIR : Identify key functional groups: C-O-C stretch (~1,250 cm⁻¹), aromatic C-Br (~550 cm⁻¹), and phenolic O-H (~3,300 cm⁻¹, broad).

- NMR : ¹H NMR should show signals for the isopropyl group (δ 1.3–1.4 ppm, doublet) and methine proton (δ 4.5–4.7 ppm, septet). Aromatic protons appear as a doublet (δ 6.8–7.2 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 245.0 (C₉H₁₁BrO₂). Compare with computational predictions (e.g., Gaussian DFT) for validation .

How do researchers address contradictions in reported degradation rates of this compound in microbial studies?

Advanced Research Focus

Contradictions may arise from strain-specific metabolic pathways or environmental factors. Strategies include:

- Comparative assays : Test degradation efficiency across microbial strains (e.g., Arthrobacter chlorophenolicus A6 vs. Pseudomonas spp.) under controlled conditions (pH 7.0, 30°C).

- Isotopic labeling : Use ¹⁴C-labeled compound to track mineralization rates via scintillation counting.

- Metabolite profiling : Employ LC-MS/MS to identify intermediates (e.g., dehalogenated products) and quantify rate-limiting steps .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The bromine atom enhances electrophilicity at the aromatic ring, making it amenable to Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst selection : Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/Na₂CO₃ (aq).

- Substituent effects : Compare Hammett σ values for bromine (σₚ = +0.23) versus other halogens to predict reaction rates.

- Side reactions : Monitor debromination via GC-MS; optimize ligand choice (e.g., SPhos) to suppress byproducts .

What stability considerations are critical for storing this compound?

Q. Basic Research Focus

- Storage conditions : Store in amber glass vials under nitrogen at –20°C to prevent oxidation.

- Degradation markers : Monitor via HPLC for peaks corresponding to bromophenol (retention time ~8.5 min) or quinone derivatives.

- Moisture control : Use molecular sieves (3Å) in storage containers to prevent hydrolysis of the ether linkage .

How can researchers evaluate the compound’s potential as a kinase inhibitor in drug discovery?

Q. Advanced Research Focus

- In vitro assays : Use ADP-Glo™ kinase assays to measure inhibition of target kinases (e.g., EGFR, VEGFR2) at varying concentrations (1–100 µM).

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes in kinase active sites (PDB: 1M17).

- SAR analysis : Compare IC₅₀ values with analogs (e.g., 4-chloro derivatives) to establish structure-activity trends .

What computational methods are recommended to predict the compound’s environmental fate?

Q. Advanced Research Focus

- QSAR modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN3) and bioaccumulation (log Kₒw = 2.8).

- Molecular dynamics : Simulate interactions with soil organic matter (e.g., humic acid) using GROMACS to assess adsorption coefficients.

- Ecotoxicity : Predict acute toxicity to Daphnia magna (ECOSAR v2.0) based on electrophilicity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.